molecular formula C18H20ClN3OS2 B4766117 2-{[(2-chlorobenzyl)thio]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide

2-{[(2-chlorobenzyl)thio]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No. B4766117
M. Wt: 394.0 g/mol
InChI Key: JOUMCMQRNYPTLC-UHFFFAOYSA-N
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Description

2-{[(2-chlorobenzyl)thio]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide, commonly known as CBTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBTH is a hydrazine derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of CBTH is not fully understood, but studies suggest that it acts as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. CBTH has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CBTH exhibits unique biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. CBTH has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative damage to cells. CBTH has also been shown to protect neurons from damage and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CBTH has several advantages for lab experiments, including its high potency and specificity for enzyme inhibition, its ability to penetrate cell membranes, and its low toxicity. However, CBTH also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on CBTH, including:
1. Further investigation of the mechanism of action of CBTH, particularly its interactions with specific enzymes and proteins.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of CBTH in animal models and human clinical trials.
3. Development of CBTH derivatives with improved potency, selectivity, and pharmacokinetic properties.
4. Investigation of the potential applications of CBTH in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
5. Study of the potential side effects and toxicity of CBTH in animal models and human clinical trials.
Conclusion:
In conclusion, CBTH is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CBTH exhibits unique biochemical and physiological effects, making it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action of CBTH and to evaluate its potential applications in the treatment of various diseases.

Scientific Research Applications

CBTH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CBTH has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, CBTH has been used to study the mechanisms of enzyme inhibition and protein-protein interactions. In pharmacology, CBTH has been evaluated for its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

1-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS2/c19-16-9-5-4-8-15(16)12-25-13-17(23)21-22-18(24)20-11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUMCMQRNYPTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-chlorobenzyl)sulfanyl]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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